

An In-depth Technical Guide to the Spectroscopic Data of Quinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinoline-5-carbaldehyde

Cat. No.: B1306823

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **Quinoline-5-carbaldehyde**, a significant heterocyclic aromatic compound. Due to its quinoline core functionalized with a reactive aldehyde group, this molecule serves as a crucial building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development.

This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also outlines the general experimental protocols for obtaining such data, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Quinoline-5-carbaldehyde** and its closely related derivatives. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data

While specific ^1H NMR data for the unsubstituted **Quinoline-5-carbaldehyde** is not readily available in the provided search results, data for the closely related **8-Hydroxy-quinoline-5-carbaldehyde** is presented below. The solvent and spectrometer frequency are specified where available.

Table 1: ^1H NMR Spectroscopic Data for **8-Hydroxy-quinoline-5-carbaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent/Frequency	Reference
10.16	s	1H, CHO	CDCl ₃ / 400 MHz	[1]	
9.71	dd	J = 1.6, 8.4	1H, Aromatic	CDCl ₃ / 400 MHz	[1]
8.89	dd	J = 1.6, 4.0	1H, Aromatic	CDCl ₃ / 400 MHz	[1]
8.02	d	J = 8.0	1H, Aromatic	CDCl ₃ / 400 MHz	[1]
7.69	q	J = 4.0	1H, Aromatic	CDCl ₃ / 400 MHz	[1]
7.30	d	J = 8.0	1H, Aromatic	CDCl ₃ / 400 MHz	[1]
10.14	s	1H, HC=O	DMSO-d ₆ / 400.2 MHz	[2]	
9.56	dd	³ JH,H = 8.6, ⁴ JH,H = 1.6	1H, Aromatic	DMSO-d ₆ / 400.2 MHz	[2]
8.97	dd	³ JH,H = 4.1, ⁴ JH,H = 1.6	1H, Aromatic	DMSO-d ₆ / 400.2 MHz	[2]
8.17	d	³ JH,H = 8.1	1H, Aromatic	DMSO-d ₆ / 400.2 MHz	[2]
7.78	dd	³ JH,H = 8.6, ⁴ JH,H = 4.1	1H, Aromatic	DMSO-d ₆ / 400.2 MHz	[2]
7.26	d	³ JH,H = 8.0	1H, Aromatic	DMSO-d ₆ / 400.2 MHz	[2]

¹³C NMR Data

Similar to the proton NMR data, the available ^{13}C NMR data is for **8-Hydroxy-quinoline-5-carbaldehyde**.

Table 2: ^{13}C NMR Spectroscopic Data for **8-Hydroxy-quinoline-5-carbaldehyde**

Chemical Shift (δ) ppm	Assignment	Solvent/Frequency	Reference
193.1	C=O	DMSO-d ₆ / 400 MHz	[1]
160.5	Aromatic C-O	DMSO-d ₆ / 400 MHz	[1]
149.9	Aromatic C	DMSO-d ₆ / 400 MHz	[1]
141.1	Aromatic C	DMSO-d ₆ / 400 MHz	[1]
138.9	Aromatic C	DMSO-d ₆ / 400 MHz	[1]
133.9	Aromatic C	DMSO-d ₆ / 400 MHz	[1]
127.7	Aromatic C	DMSO-d ₆ / 400 MHz	[1]
125.5	Aromatic C	DMSO-d ₆ / 400 MHz	[1]
123.4	Aromatic C	DMSO-d ₆ / 400 MHz	[1]
111.7	Aromatic C	DMSO-d ₆ / 400 MHz	[1]
192.2	C=O	DMSO-d ₆ / 100.6 MHz	[2]
159.6	Aromatic C-O	DMSO-d ₆ / 100.6 MHz	[2]
149.0	Aromatic C	DMSO-d ₆ / 100.6 MHz	[2]
140.2	Aromatic C	DMSO-d ₆ / 100.6 MHz	[2]
138.0	Aromatic C	DMSO-d ₆ / 100.6 MHz	[2]
133.0	Aromatic C	DMSO-d ₆ / 100.6 MHz	[2]
126.8	Aromatic C	DMSO-d ₆ / 100.6 MHz	[2]
124.6	Aromatic C	DMSO-d ₆ / 100.6 MHz	[2]
122.4	Aromatic C	DMSO-d ₆ / 100.6 MHz	[2]
110.8	Aromatic C	DMSO-d ₆ / 100.6 MHz	[2]

Carbon atoms of carbonyl groups at the C5 position generally show signals around 192 ppm.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. The absorption bands are reported in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Bands for Quinoline Derivatives

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
1700	Strong	C=O stretch of the ketone	[3]
1635	Strong	C=O stretch of the methoxycarbonyl	[3]
1560 / 1552	Strong	Phenyl ring stretch	[4]
1512, 1267	NO ₂ bands	[3]	
776	Ring deformation of the quinoline group	[4]	

Note: The IR data is for quinoline derivatives and provides an expected range for the functional groups present in **Quinoline-5-carbaldehyde**.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for **Quinoline-5-carbaldehyde**

m/z	Ion	Method	Reference
157.052763847	[M] ⁺	Computed	[5]
158.06004	[M+H] ⁺	Predicted	[6]
180.04198	[M+Na] ⁺	Predicted	[6]
156.04548	[M-H] ⁻	Predicted	[6]
175.08658	[M+NH ₄] ⁺	Predicted	[6]

Quinoline carbaldehydes typically show a preferential fragmentation pattern involving the initial loss of the carbonyl group.[2] For instance, **8-hydroxyquinoline-5-carbaldehyde** exhibits a molecular ion at m/z = 173 and fragment ions at m/z = 144 and 116.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices for the characterization of quinoline derivatives.[7]

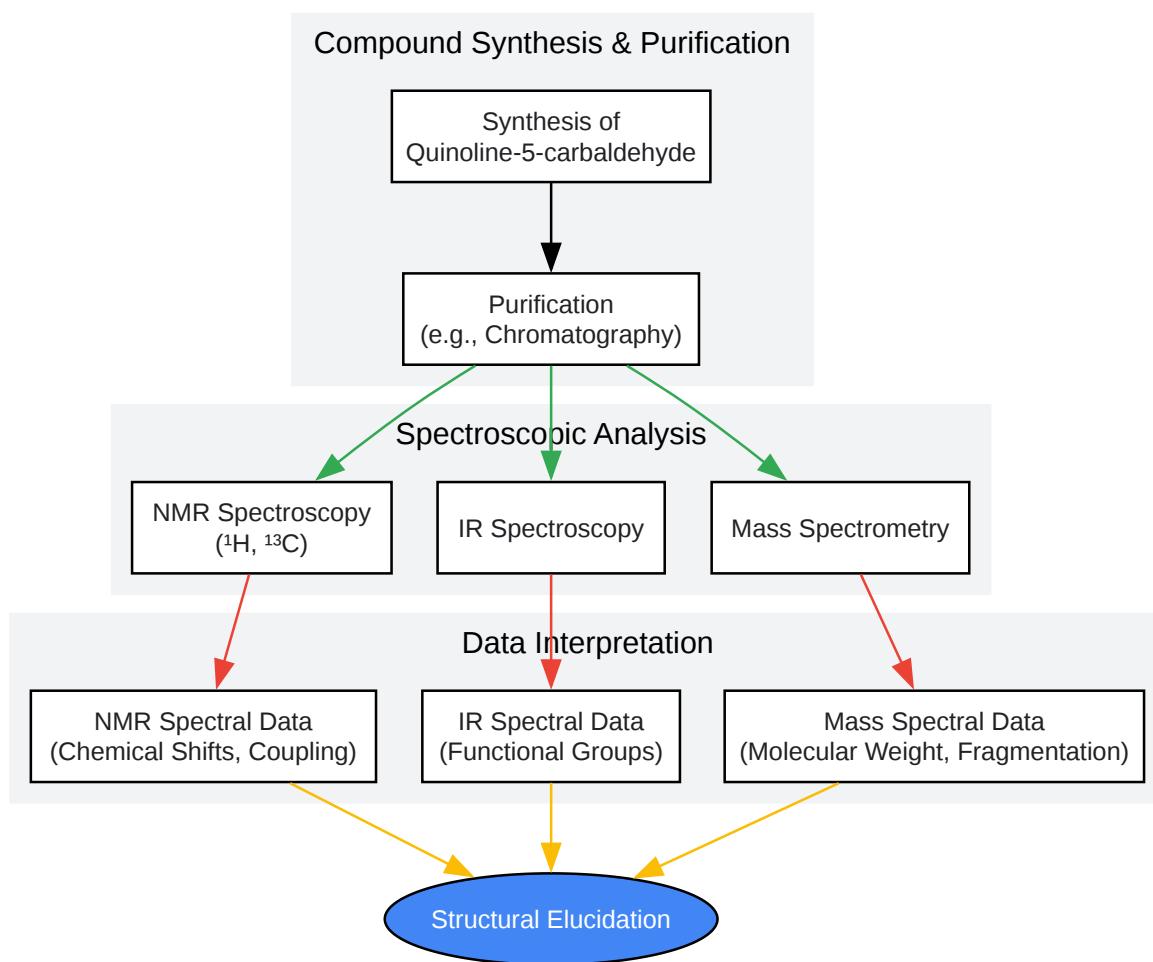
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the **Quinoline-5-carbaldehyde** sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
- Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[7]
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
 - For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR.

- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.
[\[7\]](#)
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Place the sample in the IR beam and record the spectrum, typically in the range of 4000-400 cm^{-1} .[\[2\]](#) A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.


Mass Spectrometry

- Instrumentation: Acquire mass spectra using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[\[7\]](#)[\[8\]](#)
- Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[\[7\]](#)[\[8\]](#)
- Data Acquisition:
 - EI-MS: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. This method provides information about the molecular weight and structural fragments.
 - ESI-MS: ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It often provides the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) with minimal fragmentation.

- Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides clues about its structure. For high-resolution mass spectrometry (HRMS), an external reference such as leucine enkephalin may be used for mass correction.[2]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Quinoline-5-carbaldehyde**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **Quinoline-5-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-5-carbaldehyde | C10H7NO | CID 3543386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Quinoline-5-carbaldehyde (C10H7NO) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Quinoline-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306823#spectroscopic-data-for-quinoline-5-carbaldehyde-nmr-ir-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com